Npc-567

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de NPC-567 implique le couplage séquentiel des résidus d'acides aminés. Le processus commence généralement par la protection des groupes fonctionnels pour empêcher les réactions indésirables. Les acides aminés sont ensuite couplés à l'aide de réactifs de couplage peptidique tels que les carbodiimides (par exemple, le dicyclohexylcarbodiimide) et des additifs comme l'hydroxybenzotriazole . Le produit final est obtenu après les étapes de déprotection et de purification, impliquant souvent une chromatographie liquide haute performance.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des synthétiseurs de peptides automatisés et des systèmes de purification à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

NPC-567 subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfure si des résidus de cystéine sont présents.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfure, les reconvertissant en groupes thiol.

Substitution : Des réactions de substitution peuvent se produire à des résidus d'acides aminés spécifiques, modifiant les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol ou la tris(2-carboxyethyl)phosphine sont des agents réducteurs courants.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du résidu cible.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de peptides liés par des ponts disulfure, tandis que la réduction peut produire des peptides contenant des thiols libres .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.

Biologie : this compound est utilisé dans la recherche sur les récepteurs de la bradykinine et leur rôle dans divers processus physiologiques.

Mécanisme d'action

This compound exerce ses effets en antagonisant le récepteur B2 de la bradykinine . Ce récepteur est impliqué dans divers processus physiologiques, notamment l'inflammation, la douleur et la perméabilité vasculaire. En bloquant le récepteur, this compound inhibe les actions de la bradykinine, réduisant l'inflammation et autres réponses associées .

Applications De Recherche Scientifique

NPC-567 has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: this compound is employed in research on bradykinin receptors and their role in various physiological processes.

Mécanisme D'action

NPC-567 exerts its effects by antagonizing the bradykinin B2 receptor . This receptor is involved in various physiological processes, including inflammation, pain, and vascular permeability. By blocking the receptor, this compound inhibits the actions of bradykinin, reducing inflammation and other related responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Bradykinine : Le composé parent de NPC-567, impliqué dans des processus physiologiques similaires.

Icatibant : Un autre antagoniste du récepteur B2 de la bradykinine utilisé cliniquement pour traiter l'angio-œdème héréditaire.

HOE-140 : Un puissant antagoniste du récepteur B2 de la bradykinine avec des applications similaires.

Unicité

This compound est unique en raison de sa séquence spécifique d'acides aminés et de sa forte affinité pour le récepteur B2 de la bradykinine. Sa structure permet une inhibition efficace du récepteur, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Npc-567, also known as D-Arg 0-[Hyp 3, D-Phe 7]-bradykinin, is a synthetic peptide that serves as a selective antagonist of the bradykinin B2 receptor. This compound has been the subject of various studies due to its significant biological activity and potential therapeutic applications in conditions characterized by excessive bradykinin activity, such as pain and inflammation.

This compound exhibits competitive antagonism at the bradykinin B2 receptor, which plays a crucial role in several physiological processes including vasodilation and inflammation. The compound's structural modifications enhance its binding affinity and functional profile compared to natural bradykinin. Specifically, the presence of D-arginine and other non-standard amino acids contributes to its unique pharmacological properties.

Binding Affinity

The binding affinity of this compound for the bradykinin B2 receptor has been quantified in various studies. The following table summarizes the binding affinities of this compound and other related compounds:

| Compound Name | Structure/Modification | Binding Affinity (pK_i) | Unique Features |

|---|---|---|---|

| This compound | D-Arg 0-[Hyp 3, D-Phe 7] | 8.64 | Selective antagonist |

| 0-[Hyp 3, D-Phe 7]-bradykinin | Similar sequence modifications | 8.64 | Natural peptide analog |

| FR173657 | Non-peptide antagonist | 8.59 | High affinity; distinct chemical structure |

| WIN 64338 | Non-peptide antagonist | 8.66 | Phosphonium-based structure |

This compound's unique amino acid substitutions enhance its selectivity and potency compared to both natural peptides and non-peptide antagonists, potentially leading to fewer side effects in therapeutic applications.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity in modulating pain and inflammation pathways. By inhibiting the bradykinin B2 receptor, it can reduce the physiological responses associated with excessive bradykinin signaling. This makes it a candidate for therapeutic applications in conditions such as:

- Chronic Pain : By blocking bradykinin's effects on pain pathways.

- Inflammatory Diseases : Reducing inflammation linked to bradykinin signaling.

Research indicates that this compound can facilitate interactions with G-proteins associated with the receptor without causing receptor loss, a phenomenon termed homologous desensitization . This characteristic allows this compound to maintain its efficacy while minimizing potential side effects associated with receptor downregulation.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Studies : In experiments involving NG108-15 cells, pretreatment with this compound resulted in desensitization without diminishing receptor availability, indicating its potential for sustained therapeutic action without receptor depletion .

- Dimerization Studies : Research into the dimerization of this compound revealed that specific dimeric forms exhibited varied potency across different tissues, suggesting that structural modifications can optimize its pharmacological profile for targeted therapies .

Propriétés

IUPAC Name |

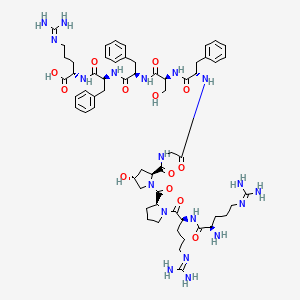

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H87N19O13/c61-39(20-10-24-68-58(62)63)49(83)73-40(21-11-25-69-59(64)65)55(89)78-27-13-23-46(78)56(90)79-33-38(81)31-47(79)54(88)71-32-48(82)72-42(28-35-14-4-1-5-15-35)50(84)77-45(34-80)53(87)76-44(30-37-18-8-3-9-19-37)52(86)75-43(29-36-16-6-2-7-17-36)51(85)74-41(57(91)92)22-12-26-70-60(66)67/h1-9,14-19,38-47,80-81H,10-13,20-34,61H2,(H,71,88)(H,72,82)(H,73,83)(H,74,85)(H,75,86)(H,76,87)(H,77,84)(H,91,92)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIXVHPHNGXTCI-QJTYZATASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H87N19O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109333-26-8 | |

| Record name | Npc 567 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NPC-567 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV64B0PLEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.